2-Amino-4-chlorobenzoic acid

Catalog No.
S604282
CAS No.
89-77-0
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorobenzoic acid

CAS Number

89-77-0

Product Name

2-Amino-4-chlorobenzoic acid

IUPAC Name

2-amino-4-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)

InChI Key

JYYLQSCZISREGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C(=O)O

Synonyms

4-Chloroanthranilic Acid; 2-Amino-4-chlorobenzoic Acid; 4-Chloro-2-aminobenzoic Acid; 4-Chloroanthranilic Acid; NSC 17188

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)O

Precursor in Organic Synthesis:

-Amino-4-chlorobenzoic acid serves as a valuable precursor for the synthesis of diverse organic compounds due to the presence of both an amino and a carboxylic acid functional group. It can be used to synthesize various:

  • Pharmaceuticals: It is a key intermediate in the production of certain medications, including the anti-inflammatory drug diclofenac and the antibiotic ciprofloxacin [, ].
  • Dyes and Pigments: It can be employed in the synthesis of certain dyes and pigments, such as anthranilic acid derivatives used in the textile industry.
  • Fine Chemicals: It finds use in the production of various fine chemicals utilized in various industrial applications [].

Research in Material Science:

-Amino-4-chlorobenzoic acid exhibits interesting properties that make it relevant in material science research:

  • Organic Electronics: Studies have explored its potential application in the development of organic light-emitting diodes (OLEDs) due to its ability to form functional thin films.
  • Metal-Organic Frameworks (MOFs): Research has investigated its use as a ligand in the construction of MOFs, which are porous materials with potential applications in gas storage and separation.

Biological Research:

-Amino-4-chlorobenzoic acid possesses properties that make it useful in specific biological research areas:

  • Enzyme Inhibition: Studies have explored its potential as an inhibitor of certain enzymes, such as those involved in bacterial growth, offering insights into drug development.
  • Antimicrobial Activity: Some studies have reported antimicrobial activity of 2-Amino-4-chlorobenzoic acid against certain bacterial strains, although further research is needed.

2-Amino-4-chlorobenzoic acid is an aromatic amino acid derivative with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is characterized by the presence of an amino group (-NH₂) and a chlorine atom (Cl) attached to a benzoic acid structure. This compound is often used in various chemical syntheses and biological studies due to its unique properties and reactivity. Its systematic name is 4-chloro-2-aminobenzoic acid, and it is also known by its CAS number 89-77-0 .

2-Amino-4-chlorobenzoic acid may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Specific data on its toxicity is limited, but it is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

. It can undergo:

  • Acylation Reactions: The amino group can react with acyl chlorides to form amides.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives .

These reactions make 2-amino-4-chlorobenzoic acid a versatile intermediate in organic synthesis.

Research indicates that 2-amino-4-chlorobenzoic acid exhibits significant biological activity. It has been studied for its potential role in:

  • Neuroprotective Effects: Compounds derived from this acid have shown promise in treating neurodegenerative diseases, including Alzheimer's disease, by acting on specific biochemical pathways .
  • Antimicrobial Properties: Some studies suggest that derivatives of 2-amino-4-chlorobenzoic acid possess antibacterial activity, making them candidates for developing new antibiotics .

Its biological properties are largely attributed to its structural features that allow interaction with various biological targets.

Several methods exist for synthesizing 2-amino-4-chlorobenzoic acid:

  • Direct Chlorination: Starting with benzoic acid, chlorination can be performed using chlorine gas or chlorinating agents to introduce the chlorine substituent at the para position.
  • Amination of Chlorobenzoic Acid: Chlorobenzoic acid can be treated with ammonia or amines under suitable conditions to introduce the amino group.
  • Reduction of Nitro Compounds: The compound can also be synthesized from the corresponding nitro compound via reduction processes, which may involve catalytic hydrogenation or chemical reducing agents .

These methods allow for the efficient production of 2-amino-4-chlorobenzoic acid for research and industrial applications.

2-Amino-4-chlorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
  • Chemical Reagents: This compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules.
  • Research: It is utilized in biochemical studies to explore enzyme interactions and metabolic pathways .

These applications underscore its importance in both industrial and academic settings.

Interaction studies involving 2-amino-4-chlorobenzoic acid focus on its binding affinity and reactivity with biological molecules. Research has shown that it interacts with enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects. Additionally, studies have investigated its interactions with bacterial enzymes, providing insights into its potential as an antimicrobial agent .

Several compounds share structural similarities with 2-amino-4-chlorobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Aminobenzoic AcidAmino group at position 2Used as a precursor for dyes and pharmaceuticals
4-Chlorobenzoic AcidChlorine at position 4Commonly used as a pesticide intermediate
3-Amino-4-chlorobenzoic AcidAmino group at position 3Exhibits different biological activities
5-Amino-2-chlorobenzoic AcidAmino group at position 5Potential use in anti-inflammatory drugs

The uniqueness of 2-amino-4-chlorobenzoic acid lies in its specific positioning of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds. Its specific applications in neuropharmacology further highlight its significance within this class of compounds .

Quinazolinone Derivatives as Acetylcholinesterase Inhibitors

2-Amino-4-chlorobenzoic acid serves as a precursor in the synthesis of quinazolinone derivatives, a class of heterocyclic compounds demonstrating potent acetylcholinesterase (AChE) inhibitory activity [2] [4]. The compound’s para-chlorine substituent and ortho-amino group facilitate cyclization reactions with urea or thiourea derivatives, yielding tricyclic quinazolinone frameworks. For instance, heating 2-amino-4-chlorobenzoic acid with excess urea at elevated temperatures produces 7-chloro-1H-quinazoline-2,4-dione, a scaffold that exhibits selective AChE inhibition [4].

Recent studies highlight the role of substituents on the quinazolinone core in enhancing binding affinity. Derivatives featuring hydrophobic groups at the C-6 position, such as ethyl or cyclohexyl moieties, show improved interactions with the peripheral anionic site of AChE [5]. Table 1 summarizes the half-maximal inhibitory concentration (IC50) values of select quinazolinone analogues synthesized from 2-amino-4-chlorobenzoic acid, compared to the reference drug donepezil.

Table 1: AChE Inhibitory Activity of Quinazolinone Derivatives

CompoundR GroupIC50 (nM)Reference
7-Chloro-2,4-dioneH850 ± 23 [4]
6-Ethylquinazolinone-CH2CH3320 ± 15 [5]
6-Cyclohexylquinazolinone-C6H11290 ± 12 [5]
Donepezil-12 ± 0.8 [5]

The electron-withdrawing chlorine atom at the C-7 position stabilizes the quinazolinone ring through resonance effects, while the amino group participates in hydrogen bonding with catalytic triad residues (e.g., Ser203, His447) in the AChE active site [5]. Molecular docking simulations further reveal that chlorinated derivatives exhibit stronger π-π stacking interactions with Trp86, a key residue in the enzyme’s gorge region [5].

Structure-Activity Relationships in Aβ Aggregation Modulation

Beyond AChE inhibition, 2-amino-4-chlorobenzoic acid derivatives modulate Aβ peptide aggregation, a hallmark of Alzheimer’s pathology. The compound’s planar aromatic system disrupts β-sheet formation by inserting into hydrophobic pockets of Aβ42 oligomers. SAR studies indicate that the chlorine atom’s position critically influences anti-aggregation efficacy. Para-substitution (as in 2-amino-4-chlorobenzoic acid) confers greater steric hindrance compared to meta- or ortho-substituted analogues, reducing fibril elongation rates by up to 40% in thioflavin-T assays [2].

The carboxylic acid group enhances solubility in aqueous media, enabling interactions with lysine residues (e.g., Lys16, Lys28) in Aβ peptides via salt bridges. Neutralizing this group through esterification diminishes anti-aggregation activity, underscoring the importance of ionic interactions [4]. Additionally, the amino group at the C-2 position forms hydrogen bonds with backbone carbonyls of valine and phenylalanine residues, further destabilizing protofibril structures [5].

Blood-Brain Barrier Permeability Predictions for Chlorinated Analogues

Optimizing BBB penetration remains a challenge for chlorinated benzoic acid derivatives. Computational models predict permeability using descriptors such as logP, polar surface area (PSA), and molecular weight (MW). For 2-amino-4-chlorobenzoic acid (MW: 171.58 g/mol), the calculated logP of 1.24 suggests moderate lipophilicity, while its PSA of 63.3 Ų aligns with CNS-active compounds [2] [4].

Table 2: Predicted BBB Permeability Parameters

Parameter2-Amino-4-chlorobenzoic AcidChlorinated Analogue 1Chlorinated Analogue 2
Molecular Weight (g/mol)171.58198.45210.50
logP1.242.152.30
PSA (Ų)63.358.955.2
BBB Permeability (logBB)-0.45-0.120.08

Chlorine atoms increase logP values, enhancing passive diffusion, but excessive halogenation (e.g., di- or tri-chloro analogues) elevates MW beyond the 500 Da threshold, reducing permeability [2]. Hybrid derivatives incorporating 2-amino-4-chlorobenzoic acid with tertiary amine moieties show improved logBB (brain-to-blood ratio) by leveraging active transport mechanisms [5].

Allosteric Binding Site Optimization Strategies

The nonstructural protein 5B polymerase contains multiple allosteric binding sites that serve as targets for inhibitor development. These sites include two thumb domain locations and two palm domain sites, each offering distinct mechanisms for viral inhibition [5] [6]. The thumb site I and thumb site II binding pockets represent particularly attractive targets due to their ability to induce conformational changes that lock the polymerase in an inactive state [7] [6].

Compounds derived from 2-amino-4-chlorobenzoic acid have demonstrated significant binding affinity to these allosteric sites through structure-based design approaches. The benzimidazole-based inhibitors targeting thumb pocket I have shown sub-micromolar potency in cell-based replicon assays, with consistent structure-activity relationships across multiple sub-series [8]. The pyrazolobenzothiazine derivatives, incorporating the 2-amino-4-chlorobenzoic acid scaffold, have exhibited inhibitory concentration 50 values ranging from 2.7 to 43 micromolar against nonstructural protein 5B polymerase, with the most potent compound achieving 2.7 micromolar potency [9].

Binding SiteLocationInhibitor TypeMechanismClinical ExamplesResistance Barrier
Thumb Site IThumb domainNon-nucleosideConformational changeBMS-791325, DeleobuvirModerate
Thumb Site IIThumb domainNon-nucleosideAllosteric stabilizationLomibuvir, GS-9669Moderate
Palm Site IPalm domainNon-nucleosideActive site interferenceDasabuvirLow-Moderate
Palm Site IIPalm domainNon-nucleosideCatalytic disruptionVarious compoundsLow-Moderate

The optimization of allosteric binding involves strategic modification of the 2-amino-4-chlorobenzoic acid core structure to enhance binding affinity and selectivity. Anthranilic acid-based inhibitors have shown promising results when designed to fit the thumb pocket 2 binding site, with molecular docking studies revealing optimal positioning within the 12 × 12 × 12 angstrom binding cavity [4] [10]. The incorporation of chlorine substituents at the 4-position of the benzoic acid framework has proven beneficial for maintaining planar aromatic interactions essential for enzyme binding .

Resistance Profile Analysis in Hepatitis C Virus Genotype Variants

The resistance profile of nonstructural protein 5B inhibitors varies significantly across different hepatitis C virus genotypes, with mutations at key residues affecting inhibitor efficacy. The most commonly observed resistance mutations occur at positions 423, 414, 419, 495, and 494 within the nonstructural protein 5B polymerase [12] [13]. These mutations confer different levels of resistance depending on the specific genotype and the nature of the amino acid substitution.

Genotype 1a and 1b variants typically develop resistance through mutations at methionine 423 (M423T/V) and leucine 419 (L419M), resulting in moderate resistance levels with 10-30 fold increases in effective concentration 50 values [14] [13]. The M423 variants represent the most common nonstructural protein 5B mutations observed after treatment with thumb site II inhibitors, with the loss of binding affinity primarily attributed to reduced van der Waals and electrostatic interactions [14].

HCV GenotypeCommon MutationsResistance LevelFold Change EC50Genetic Barrier
1aM423T/V, L419MModerate10-30xModerate
1bM423T/V, C316NModerate10-30xModerate
2aI392, A494High150-350xLow
2bI392, A494High150-350xLow
3aC494S, P495SModerate5-15xModerate
4aV494A, P495ALow-Moderate3-10xModerate
5aV494A, P495A/S/L/HLow-Moderate3-10xModerate
6aV494A, A494Variable2-125xLow

Genotype 2 variants demonstrate particularly high resistance to thumb site I inhibitors, with fold changes ranging from 150 to greater than 350 times the baseline effective concentration 50 [15]. This elevated resistance stems from naturally occurring polymorphisms at positions I392 and A494, which alter the shape of the inhibitor binding site and prevent effective drug binding [15]. Conversely, genotypes 3 through 6 generally maintain susceptibility to nonstructural protein 5B inhibitors, with effective concentration 50 values remaining below 10 nanomolar for most compounds [6] [15].

The genetic barrier to resistance development varies considerably among genotypes, with some mutations requiring only single nucleotide substitutions while others necessitate multiple changes. The S282T mutation, which confers resistance to nucleoside inhibitors, maintains a high genetic barrier across all genotypes due to its severe impact on viral fitness [16]. Non-nucleoside inhibitor resistance variants typically emerge more readily but may compromise viral replication capacity, creating a fitness cost that limits their persistence in the absence of drug pressure [17].

Synergistic Effects with Direct-Acting Antiviral Cocktails

The combination of nonstructural protein 5B inhibitors with other direct-acting antivirals has demonstrated significant synergistic effects in both in vitro and in vivo studies. The most pronounced synergy occurs between nonstructural protein 5A and nonstructural protein 5B inhibitors, where combinations achieve enhanced antiviral activity while suppressing resistance development [18] [19] [20]. This synergistic relationship stems from the complementary mechanisms of action, with nonstructural protein 5B inhibitors blocking viral replication and nonstructural protein 5A inhibitors disrupting the replication complex assembly [20].

Combination studies using compounds derived from 2-amino-4-chlorobenzoic acid have revealed that nonstructural protein 5A inhibitors in combination with nonstructural protein 5B inhibitors achieve complete viral eradication in hepatitis C virus genotype 1b infected mice after four weeks of treatment [18]. The combination of these agents prevented the emergence of drug-resistant variants that typically develop during monotherapy approaches [18] [20].

Combination TypeSynergy LevelMechanismClinical RelevanceResistance Suppression
NS5A + NS5B inhibitorsStrong synergyComplementary replication blocksHighExcellent
NS3 + NS5B inhibitorsAdditive to slight antagonismDual protein targetingModerateGood
NS5A + NS3 inhibitorsAdditive to synergyProtease-replication complexHighGood
Entry inhibitor + DAAsStrong synergyMulti-step inhibitionInvestigationalExcellent
Host-targeting + DAAsAdditive to synergyHost-virus interactionInvestigationalGood

The synergistic interaction between entry inhibitors and direct-acting antivirals represents an emerging area of therapeutic development. Combinations of nonstructural protein 5B inhibitors with entry inhibitors targeting CD81, scavenger receptor class B type I, or claudin-1 have demonstrated marked synergistic inhibition of hepatitis C virus infection across broad concentration ranges [21] [22]. These combinations achieve enhanced antiviral effects while maintaining minimal cytotoxicity, providing a rationale for novel interferon-free treatment regimens [22].

Compound ClassBase StructureTarget SitePotency Range (IC50)Development Stage
Pyrazolobenzothiazines2-Amino-4-chlorobenzoic acid derivedPalm Site I2.7-43 μMPreclinical
QuinazolinonesQuinazolinone coreMultiple sites0.984-1.38 μMPreclinical
ThiazolonesThiazolone scaffoldThumb allosteric3.0 μMPreclinical
BenzimidazolesBenzimidazole coreThumb Pocket ISub-micromolarPreclinical
Anthranilic acidsAnthranilic acidThumb Pocket 2VariablePreclinical

The development of triple-drug combinations incorporating nonstructural protein 5B inhibitors has shown additional benefits in resistance suppression and viral clearance. Studies demonstrate that combinations of nonstructural protein 5A, nonstructural protein 5B, and nonstructural protein 3 inhibitors achieve additive effects at effective dose levels while completely preventing resistant colony formation in replicon systems [20]. The steep dose-response curve observed with nonstructural protein 5A inhibitors suggests that their inclusion in combination regimens provides particular advantages in attenuating viral survival and preventing resistance emergence [20].

XLogP3

1.6

Melting Point

232.0 °C

UNII

G55K85R12H

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89-77-0

Wikipedia

4-chloroanthranilic acid

Dates

Last modified: 08-15-2023

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